10-Hydroxytetradecanoic acid
Description
Properties
IUPAC Name |
10-hydroxytetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJYRLZAYKMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ozonolysis and Grignard Reaction
A foundational method involves ozonolysis of unsaturated precursors followed by Grignard reagent addition. For example, methyl 10-undecenoate undergoes ozonolysis in glacial acetic acid to yield methyl 9-formylnonanoate. Subsequent reaction with a Grignard reagent (e.g., n-butyl magnesium bromide) produces methyl 10-hydroxydecanoate, which is hydrolyzed to 10-HTA. Key parameters include:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Ozonolysis | 0°C, glacial acetic acid, 1 hr | 85% | |
| Grignard addition | Ether, reflux, 2 hr | 68% | |
| Ester hydrolysis | 6 M HCl, 80°C, 3 hr | 92% |
This route achieves a total yield of ~53% but requires precise control over ozonolysis conditions to avoid over-oxidation.
Hydroxylation of Tetradecanoic Acid
Direct hydroxylation of tetradecanoic acid (myristic acid) at the 10th position remains challenging due to the inertness of aliphatic C-H bonds. However, radical-initiated hydroxylation using Fenton’s reagent (Fe²⁺/H₂O₂) has been explored:
Reaction optimization (e.g., pH 3–4, 50°C) yields 10-HTA at ~40% conversion but suffers from regioselectivity issues.
Microbial Synthesis
Engineered Escherichia coli Systems
Recent advances in metabolic engineering enable microbial production of hydroxy fatty acids. By modifying the β-oxidation pathway in E. coli, decanoic acid can be converted to trans-2-decenoic acid, which is terminally hydroxylated by cytochrome P450 enzymes (e.g., CYP153A33-CPR BM3). Applied to 10-HTA synthesis:
Pseudomonas spp. Biocatalysis
Pseudomonas strains expressing alcohol dehydrogenases (e.g., CLA-DH) dehydrogenate 10-hydroxyoctadecanoic acid analogs to 10-HTA. For example:
This method achieves a k<sub>cat</sub> of 5.7×10⁻¹ s⁻¹ but requires cofactor regeneration systems (e.g., glucose dehydrogenase).
Enzymatic Hydrolysis of Epoxides
Epoxidation of unsaturated fatty acids followed by enzymatic hydrolysis offers a stereoselective route. For instance:
-
Epoxidation : Methyl 9,10-epoxytetradecanoate is synthesized from methyl tetradec-9-enoate using lipase-mediated peroxidation.
-
Hydrolysis : Epoxide hydrolases (e.g., from Aspergillus niger) hydrolyze the epoxide to 10-HTA.
Industrial-Scale Considerations
Challenges
-
Regioselectivity : Non-enzymatic methods often produce mixtures of 8-, 9-, and 10-hydroxylated isomers.
-
Cost : Microbial systems require expensive cofactors (NAD(P)H), though coupling with glucose dehydrogenase reduces costs.
Emerging Techniques
Photocatalytic C–H Activation
Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables C10 hydroxylation of tetradecanoic acid with 55% selectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxotetradecanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 10-hydroxytetradecanol.
Esterification: The carboxyl group can react with alcohols to form esters, such as methyl 10-hydroxytetradecanoate.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Esterification: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to facilitate the reaction.
Major Products Formed:
Oxidation: 10-Oxotetradecanoic acid.
Reduction: 10-Hydroxytetradecanol.
Esterification: Methyl 10-hydroxytetradecanoate.
Scientific Research Applications
10-Hydroxytetradecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of biodegradable polymers and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 10-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds
10-Hydroxydecanoic Acid (C₁₀H₂₀O₃)
- Molecular Weight : 188.26 g/mol .
- Structure : 10-hydroxy group on a 10-carbon chain.
- Properties: Water Solubility: Likely higher than longer-chain analogs due to shorter aliphatic tail (exact data unavailable).
- Applications : Used in reagents, cosmetics, and as a precursor in organic synthesis .
xi-10-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃)
- Molecular Weight : 300.48 g/mol .
- Structure : 18-carbon chain with a 10-hydroxy group.
- Properties :
- Applications: Limited data, but long-chain hydroxy fatty acids often serve as lipid mediators or structural components in membranes .
Threo-9,10-Dihydroxystearic Acid (C₁₈H₃₆O₄)
- Molecular Weight : 316.48 g/mol .
- Structure : 18-carbon chain with vicinal dihydroxy groups at positions 9 and 10.
- Properties: Increased polarity due to two hydroxyl groups, reducing logP compared to mono-hydroxy analogs.
- Applications: Potential role in plant cuticle formation or as a biomarker for oxidative stress .
Methyl 3-Hydroxytetradecanoate (C₁₅H₃₀O₃)
- Molecular Weight : 258.40 g/mol .
- Structure: Ester derivative of 3-hydroxytetradecanoic acid.
- Properties :
- Enhanced volatility and reduced solubility in water compared to free acids.
- Applications : Intermediate in organic synthesis, particularly for bioactive lipids .
Polyunsaturated Hydroxy Acids (e.g., 9(S)-HPOT)
- Structure : 18-carbon chains with conjugated double bonds and hydroxy/peroxy groups .
- Properties :
- Applications : Studied for roles in inflammation and stress responses .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxy Position | logP | Water Solubility (g/L) | Key Applications |
|---|---|---|---|---|---|---|
| 10-Hydroxytetradecanoic acid | C₁₄H₂₈O₃ | 260.37 | 10 | ~5.5–6.0 | Not reported | Potential drug delivery |
| 10-Hydroxydecanoic acid | C₁₀H₂₀O₃ | 188.26 | 10 | ~4.0 | Not reported | Cosmetics, reagents |
| xi-10-Hydroxyoctadecanoic acid | C₁₈H₃₆O₃ | 300.48 | 10 | 6.59 | 0.003 | Membrane lipids |
| Threo-9,10-Dihydroxystearic acid | C₁₈H₃₆O₄ | 316.48 | 9, 10 | ~5.0 | Not reported | Biomarker research |
| Methyl 3-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.40 | 3 | ~4.5 | Not reported | Organic synthesis |
Key Research Findings
- Structural Impact on Solubility: Chain length and hydroxyl group positioning significantly affect solubility. For example, xi-10-Hydroxyoctadecanoic acid’s 18-carbon chain reduces solubility to 0.003 g/L, whereas shorter analogs like 10-Hydroxydecanoic acid are more water-miscible .
- Biological Roles : Hydroxy fatty acids with mid-chain hydroxyl groups (e.g., 10-position) exhibit enhanced membrane interaction capabilities, making them valuable in drug delivery systems .
- Safety Profiles: 10-Hydroxydecanoic acid demonstrates low toxicity, while data gaps exist for this compound, necessitating further study .
Biological Activity
10-Hydroxytetradecanoic acid (10-HDA) is a hydroxy fatty acid derived from myristic acid, which has garnered attention due to its diverse biological activities. This compound is notably present in royal jelly and has been studied for its potential therapeutic effects, particularly in cancer treatment, inflammation modulation, and immune response.
Antitumor Effects
Numerous studies have highlighted the antitumor properties of 10-HDA. It has demonstrated cytotoxic effects on various cancer cell lines, including:
- HepG2 (human liver cancer)
- A549 (human lung cancer)
- SU-DHL-2 (human lymphoma)
In vitro experiments revealed that 10-HDA induces apoptosis in these cancer cells. The half-maximal inhibitory concentration (IC50) values for 10-HDA against different tumor cell lines were significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| HepG2 | 100 | Significant cytotoxicity observed |
| A549 | 200 | Induces apoptosis |
| SU-DHL-2 | 150 | Higher specificity towards cancer cells |
| Normal Liver Cells | >1000 | Minimal cytotoxicity |
The mechanism by which 10-HDA exerts its antitumor effects involves several pathways:
- Induction of Apoptosis : 10-HDA increases the number of necrotic and apoptotic cells in treated cultures, suggesting it triggers programmed cell death pathways.
- Cell Cycle Arrest : Studies indicate that 10-HDA may interfere with the cell cycle progression of certain tumor cells, leading to growth inhibition.
- Inflammatory Response Modulation : It has been shown to engage pattern recognition receptors involved in innate immune responses, such as TLR4, which can lead to enhanced cytokine production and inflammation modulation.
Anti-inflammatory Properties
Research indicates that 10-HDA plays a role in modulating inflammatory responses. It has been implicated in:
- Cytokine Secretion : It promotes the secretion of pro-inflammatory cytokines, which can enhance immune responses.
- NLRP3 Inflammasome Activation : This compound activates the NLRP3 inflammasome, leading to further immune system engagement.
Study on HepG2 Cells
In a study evaluating the cytotoxic effects of 10-HDA on HepG2 cells, researchers treated the cells with varying concentrations of 10-HDA and assessed cell viability using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations as low as 50 µg/mL.
In Vivo Studies on Animal Models
In vivo studies have utilized mouse models to assess the efficacy of 10-HDA in reducing tumor growth. Mice treated with 10-HDA showed a marked reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
